molecular formula C12H10ClFO2 B064159 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione CAS No. 175136-88-6

5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione

Cat. No.: B064159
CAS No.: 175136-88-6
M. Wt: 240.66 g/mol
InChI Key: RDLKECGYLPSQFO-UHFFFAOYSA-N
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Description

5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C12H10ClFO2 and a molecular weight of 240.66 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a 2-chloro-6-fluorophenyl group and two keto groups at positions 1 and 3. It is used primarily in research and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes. Detailed studies on its mechanism of action are ongoing .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chloro-4-fluorophenyl)cyclohexane-1,3-dione
  • 5-(2-Chloro-6-bromophenyl)cyclohexane-1,3-dione
  • 5-(2-Fluoro-6-methylphenyl)cyclohexane-1,3-dione

Uniqueness

5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFO2/c13-10-2-1-3-11(14)12(10)7-4-8(15)6-9(16)5-7/h1-3,7H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLKECGYLPSQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371449
Record name 5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-88-6
Record name 5-(2-Chloro-6-fluorophenyl)-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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